Hexaphenyldistannane

Bond Dissociation Enthalpy Radical Stability Thermochemistry

Hexaphenyldistannane is the preferred triphenylstannyl radical (Ph3Sn•) precursor when thermal stability and precise radical initiation are critical. With an experimentally quantified Sn–Sn BDE of 63.8±3.7 kcal/mol and a high melting point (233–237 °C), this crystalline solid suppresses premature homolysis during setup and heating, enabling selective radical additions, polymerizations, and cross-couplings. Its solid-state form simplifies handling, purification, and storage versus liquid alkyl distannanes. The compound is also a robust monomer for polystannane semiconductors and a well-characterized standard for calorimetry and XRD calibration. Standard research‑grade packaging meets strict analytical requirements.

Molecular Formula C36H30Sn2
Molecular Weight 700.0 g/mol
CAS No. 1064-10-4
Cat. No. B091783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaphenyldistannane
CAS1064-10-4
Molecular FormulaC36H30Sn2
Molecular Weight700.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/6C6H5.2Sn/c6*1-2-4-6-5-3-1;;/h6*1-5H;;
InChIKeyUAPQJVJCJITJET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaphenyldistannane (CAS 1064-10-4): A Stable, Crystalline Distannane for Radical and Precursor Chemistry


Hexaphenyldistannane (Ph3Sn-SnPh3) is a well-defined, crystalline organotin compound from the distannane class, characterized by a direct tin-tin (Sn-Sn) single bond flanked by six phenyl groups [1]. It serves as a stable and easily handled precursor to the triphenylstannyl radical (Ph3Sn•), a key reactive intermediate in organometallic synthesis and polymer chemistry [2]. Its synthesis is well-established, often via the dehydrocoupling of triphenyltin hydride, and it demonstrates high thermal stability compared to its alkyl-substituted analogs, making it a preferred choice when a shelf-stable and characterizable source of triphenylstannyl moieties is required [3].

Why Generic Distannane Substitution Fails: Differentiating Hexaphenyldistannane from Alkyl Analogs


Treating distannanes as interchangeable reagents is scientifically flawed due to the profound impact of the organic substituents on critical properties such as bond strength, thermal stability, and physical form. For instance, the phenyl groups in hexaphenyldistannane confer a distinct Sn-Sn bond dissociation energy (BDE) of 63.8 ± 3.7 kcal/mol, which is significantly higher than that of its hexaalkyl counterparts, directly influencing its thermal lability and radical generation kinetics [1]. Furthermore, the compound's high melting point (233-237 °C) and crystalline nature contrast sharply with the liquid state of many alkyl distannanes (e.g., hexabutyldistannane), leading to critical differences in handling, purification, and formulation for both research and industrial applications .

Hexaphenyldistannane (1064-10-4) Technical Evidence: Quantified Differentiation vs. Analogs and Precursors


Sn-Sn Bond Dissociation Energy (BDE) Comparison: Hexaphenyl vs. Hexaalkyl Distannanes

Hexaphenyldistannane possesses a significantly stronger Sn-Sn bond than its alkyl-substituted analogs, as quantified by its bond dissociation enthalpy (BDE). The experimental Sn-Sn BDE of Ph3Sn-SnPh3 was determined to be 63.8 ± 3.7 kcal/mol in toluene solution [1]. This value is notably higher than the typical Sn-Sn BDE range for hexaalkyldistannanes, which is approximately 55-60 kcal/mol, as inferred from comparative thermochemical studies [2]. This difference is a direct consequence of the electronic and steric effects of the phenyl substituents.

Bond Dissociation Enthalpy Radical Stability Thermochemistry

Thermal Stability and Physical State: Solid Hexaphenyldistannane vs. Liquid Hexabutyldistannane

The physical state and thermal stability of hexaphenyldistannane offer clear procurement and handling advantages over lower-molecular-weight alkyl analogs. Hexaphenyldistannane is a white, crystalline solid with a melting point of 233-237 °C and a flash point of 280 °C . In stark contrast, hexabutyldistannane (C24H54Sn2) is a liquid with a boiling point of 197-198°C/10mm Hg and a flash point of 124 °C [1]. This difference is driven by the higher molecular weight and stronger intermolecular forces in the phenyl-substituted derivative.

Physical Property Thermal Stability Handling

Precursor Viability for Polystannane Synthesis: TMEDA-Mediated Dehydrocoupling Yield

In the context of synthesizing robust polystannanes, hexaphenyldistannane has been specifically identified as a 'useful distannane precursor,' produced via a dehydrocoupling reaction from triphenyltin hydride using TMEDA with a high yield [1]. While the study notes that a specific quantitative yield was not the primary focus, the methodology's success contrasts with the challenges encountered in using other distannane precursors, such as tetraphenyldistannane, for further functionalization like catechol bridge installation [1]. This positions hexaphenyldistannane as a more reliable building block in this specific research pathway.

Polymer Precursor Dehydrocoupling Synthetic Yield

High-Value Application Scenarios for Hexaphenyldistannane (1064-10-4) Informed by Technical Evidence


Controlled Radical Generation in Organometallic Synthesis

Hexaphenyldistannane is the preferred precursor for the triphenylstannyl radical (Ph3Sn•) when reaction conditions demand thermal stability and precise control over radical initiation. The experimentally quantified Sn-Sn bond dissociation energy (BDE) of 63.8 ± 3.7 kcal/mol [1] ensures that homolytic cleavage occurs at a higher temperature threshold compared to alkyl analogs, minimizing premature radical formation during reaction setup and heating. This makes it an ideal reagent for selective radical additions, polymerizations, and cross-coupling reactions where background reactivity must be suppressed.

Reliable Monomer and Precursor for Air-Sensitive Polystannane Research

For researchers developing processable polymeric semiconductors based on a polystannane backbone, hexaphenyldistannane serves as a robust and well-characterized monomer [2]. Its solid-state form and high melting point (233-237 °C) make it easier to handle, purify, and store compared to liquid distannanes, a crucial factor when working with materials that are inherently sensitive to light and moisture. Its established 'high yield' synthesis from triphenyltin hydride provides a reliable entry point into the synthesis of advanced polystannane architectures.

Calibration Standard for Thermochemical and Structural Analysis

The high molecular weight and crystalline nature of hexaphenyldistannane make it an excellent candidate for use as a standard in analytical chemistry. Its well-defined Sn-Sn bond provides a reference point for thermochemical studies, such as calorimetry, and its known crystal structure [3] is valuable for X-ray diffraction experiments. A procurement choice based on these properties ensures the acquisition of a high-purity, easily characterizable solid that is well-suited for method validation and instrumental calibration in organometallic research.

Technical Documentation Hub

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